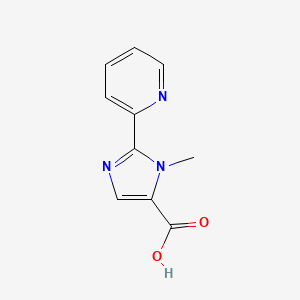

2-甲基-N-((5-氧代-1-苯基吡咯烷-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

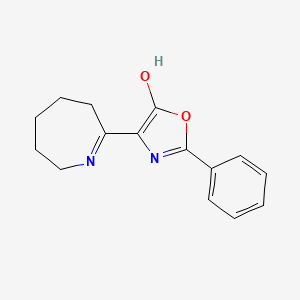

The compound 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, similar benzamide derivatives have been synthesized and characterized, indicating the potential for biological applications and interactions with various receptors and enzymes .

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions or condensation reactions with various starting materials. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . Similarly, 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was derived from ortho-toluylchloride and 2-amino-4-picoline . These methods could potentially be adapted for the synthesis of 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction . Similarly, the molecular structure of other benzamide derivatives was revealed by X-ray crystallography, providing insights into their solid-state properties . These studies suggest that the molecular structure of 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide could also be elucidated using similar techniques.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including interactions with biological targets. For instance, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were screened against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing inhibitory potential . This indicates that 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide may also interact with similar enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using various spectroscopic techniques. For example, the compound 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was characterized using infra-red, UV-Vis, and nuclear magnetic resonance spectroscopy . Additionally, the antioxidant properties of benzamide derivatives can be determined using assays such as the DPPH free radical scavenging test . These methods could be applied to analyze the physical and chemical properties of 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide.

科学研究应用

神经阻滞剂和多巴胺拮抗剂特性

- 2-甲基-N-((5-氧代-1-苯基吡咯烷-3-基)甲基)苯甲酰胺展现出显著的神经阻滞特性。它对阿波莫啡诱导的行为具有强效且持久的抑制作用,表明其作为一种神经阻滞药物在治疗精神病时可能具有更少的副作用 (Usuda et al., 2004)。此外,它作为D1型多巴胺受体的拮抗剂,暗示了其在管理受多巴胺受体影响的疾病中的作用 (Meltzer et al., 1983)。

抗癌潜力

- 该化合物已在癌症治疗的背景下进行了探索。已合成并评估了新型衍生物,如取代的4-(3-氧代喹啉-2-基亚胺)苯甲酰胺,作为潜在的抗癌剂。这些衍生物表现出显著的抗癌活性,特别针对肺癌和乳腺癌细胞系 (Soni et al., 2015)。

抗精神病研究

- 2-甲基-N-((5-氧代-1-苯基吡咯烷-3-基)甲基)苯甲酰胺及其类似物的结构一直是新型抗精神病药物开发的焦点。这些化合物,尤其是那些将2-苯基吡咯烷侧链与药效团结合的化合物,表现出多巴胺拮抗活性,并具有作为抗精神病药物的潜力,副作用风险较低 (van Wijngaarden et al., 1987)。

抗菌特性

- 2-甲基-N-((5-氧代-1-苯基吡咯烷-3-基)甲基)苯甲酰胺的一些衍生物显示出对革兰氏阳性和革兰氏阴性细菌的抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用 (Adam et al., 2016)。

聚(ADP-核糖)聚合酶(PARP)抑制剂研究

- 该化合物及其衍生物已被研究作为癌症的PARP抑制剂。其中一种衍生物ABT-888,在与其他癌症治疗方法结合时显示出疗效,暗示了其在增强癌症治疗中的作用 (Penning et al., 2009)。

抗高血糖药物开发

- 2-甲基-N-((5-氧代-1-苯基吡咯烷-3-基)甲基)苯甲酰胺的衍生物已被合成作为抗糖尿病药物的一部分。通过结构活性关系研究,如KRP-297等化合物已成为治疗糖尿病的候选药物 (Nomura et al., 1999)。

未来方向

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising future direction .

作用机制

Target of Action

Compounds with a similar pyrrolidine structure have been found to interact with various targets, including rorγt and pregnane x receptor (pxr) . These receptors play crucial roles in various biological processes, including immune response and detoxification .

Mode of Action

It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a similar pyrrolidine structure have been found to influence various biological pathways .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a similar pyrrolidine structure have been found to exhibit various biological activities .

Action Environment

It’s known that the physicochemical environment can significantly impact the activity and stability of similar compounds .

属性

IUPAC Name |

2-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-7-5-6-10-17(14)19(23)20-12-15-11-18(22)21(13-15)16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHILJYZKSNBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2525657.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B2525661.png)

![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2525671.png)

![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)

![N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2525674.png)